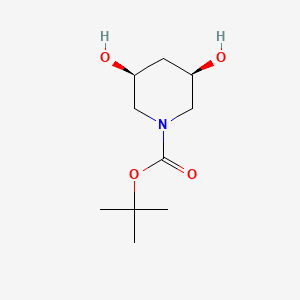
(2,4-Difluoro-5-iodo-phenyl)-methanol
Overview
Description
(2,4-Difluoro-5-iodo-phenyl)-methanol: is an organic compound characterized by the presence of fluorine and iodine atoms on a benzene ring, with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-iodo-phenyl)-methanol typically involves the iodination of a difluorobenzene derivative followed by the introduction of a methanol group. One common method includes the reaction of 2,4-difluorophenylboronic acid with iodine in the presence of a palladium catalyst to form 2,4-difluoro-5-iodobenzene. This intermediate is then subjected to a Grignard reaction with formaldehyde to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-5-iodo-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,4-difluorophenylmethanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiolate under basic conditions.
Major Products:
Oxidation: 2,4-Difluoro-5-iodobenzaldehyde or 2,4-Difluoro-5-iodobenzoic acid.
Reduction: 2,4-Difluorophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2,4-Difluoro-5-iodo-phenyl)-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: Potential applications in medicine include the development of new drugs. The presence of fluorine and iodine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it a versatile building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-5-iodo-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological molecules, leading to various effects such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
2,4-Difluorophenylmethanol: Lacks the iodine atom, resulting in different reactivity and applications.
2,4-Difluoro-5-chlorophenylmethanol: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
2,4-Difluoro-5-bromophenylmethanol:
Uniqueness: The presence of both fluorine and iodine atoms in (2,4-Difluoro-5-iodo-phenyl)-methanol provides a unique combination of properties. Fluorine atoms enhance metabolic stability and bioavailability, while the iodine atom offers opportunities for selective functionalization and halogen bonding. This makes this compound a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2,4-difluoro-5-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJKWOHAMOGLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097626-21-5 | |
| Record name | 2,4-Difluoro-5-iodobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


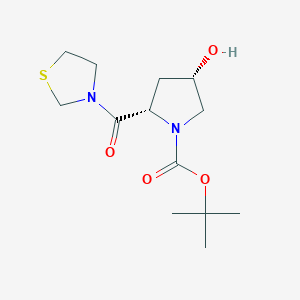


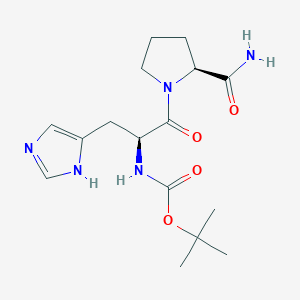

![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)
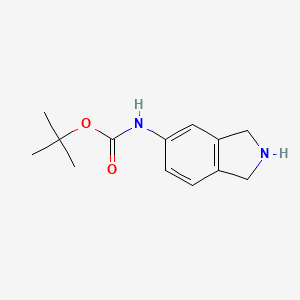
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)

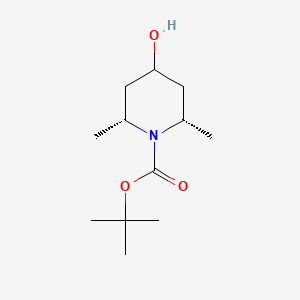


![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)
